molecular formula C9H15N3O3 B613685 (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone CAS No. 67919-80-6

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Cat. No. B613685
CAS RN: 67919-80-6
M. Wt: 213,24 g/mole
InChI Key:
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Description

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, also known as DBCO-alkyne, is a chemical compound that is widely used in scientific research. It is a diazo compound that contains an alkyne functional group, which makes it a valuable tool for bioconjugation and labeling experiments.

Mechanism of Action

The mechanism of action of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone involves the copper-catalyzed 1,3-dipolar cycloaddition reaction between the diazo compound and the alkyne. This reaction proceeds via the formation of a copper-acetylide intermediate, which undergoes a rearrangement to form the triazole product. The reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological systems.
Biochemical and Physiological Effects:
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone is a non-toxic compound that does not have any known biochemical or physiological effects. It is used as a labeling reagent and does not interact with biological systems in any significant way.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone in lab experiments include its high specificity and efficiency for bioconjugation and labeling, its non-toxic nature, and its compatibility with a wide range of biomolecules. The limitations of using (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone include its sensitivity to light and air, which can cause degradation of the compound, and its relatively high cost compared to other labeling reagents.

Future Directions

For the use of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone in scientific research include the development of new bioconjugation and labeling strategies, the synthesis of new fluorescent probes and imaging agents, and the exploration of its potential for drug delivery applications. Other future directions include the optimization of the synthesis method to improve yield and purity, and the investigation of its potential for use in clinical applications.

Scientific Research Applications

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone is widely used in scientific research as a bioconjugation and labeling reagent. It can react with azide-functionalized biomolecules, such as proteins, nucleic acids, and carbohydrates, via a copper-catalyzed click chemistry reaction. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological systems. (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone can also be used for the synthesis of fluorescent probes, imaging agents, and drug delivery systems.

properties

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHQCGACMYIDJE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

Synthesis routes and methods

Procedure details

To a −15° C. solution of 2-((tert-butoxycarbonyl)amino)propanoic acid (2.5 g, 13.21 mmol) in THF (66 mL) was added Et3N (1.337 g, 13.21 mmol) and ethyl carbonochloridate (1.434 g, 13.21 mmol). The reaction mixture was stirred for 15 min then allowed to warm to 0° C. A solution of diazomethane (prepared according to the standard procedure (Organic Syntheses, Coll. Vol. 5, p. 351 (1973); Vol. 41, p. 16 (1961)) in Et2O (150 mL) was added, until the rich yellow color persisted. The reaction mixture was allowed to warm to rt and stirred for 3 h. Excess CH2N2 was destroyed by the addition of a small amount of aqueous AcOH (20%, 3 mL). The reaction mixture was extracted with saturated NaHCO3 (20 mL), and the organic portion was separated and washed with saturated aqueous NH4Cl (20 mL) and brine (20 mL). The organic portion was separated, dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 5-20% EtOAc in petroleum ether) to give (3-diazo-1-methyl-2-oxo-propyl)-carbamic acid tert-butyl ester (2.8 g, 99%) as a brown solid. 1H NMR (DMSO-d6, 400 MHz): δ 7.27 (d, J=7.2, 1H), 6.02 (s, 1H), 4.01 (m, 1H), 1.39 (s, 9H), 1.20 (m, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.337 g
Type
reactant
Reaction Step One
Quantity
1.434 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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